6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one
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Overview
Description
6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate under acidic conditions, followed by cyclization to form the triazolopyrimidine ring . Another approach includes the use of hydrazine derivatives and β-diketones, which undergo cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced triazolopyrimidine derivatives .
Scientific Research Applications
6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound can also interfere with microbial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another triazolopyrimidine derivative with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A related compound with a different ring fusion pattern.
Uniqueness
6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group at the 6-position and the triazolopyrimidine core contribute to its distinct chemical and pharmacological properties .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O/c1-9-3-2-5-8-7-4-10(5)6(9)11/h2-4H,1H3 |
InChI Key |
IMBACYBEAZMNDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=NN=CN2C1=O |
Origin of Product |
United States |
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